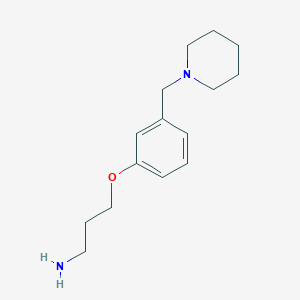

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSXCZMVUMSITD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436937 |

Source

|

| Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73278-98-5 |

Source

|

| Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. This molecule, possessing a unique combination of a phenoxy-propanamine moiety and a piperidinylmethyl substituent, is a valuable building block in medicinal chemistry and drug discovery. Its structural motifs are found in compounds targeting a range of biological systems, and it serves as a key intermediate in the synthesis of more complex pharmaceutical agents, such as Rosartidine.[1] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into its preparation and analysis.

Introduction to the Target Molecule

This compound (CAS No. 73278-98-5) is a bifunctional organic molecule. The propan-1-amine group offers a primary amine for further derivatization, while the tertiary amine of the piperidinylmethyl group can influence solubility and receptor interactions. The central phenoxy ring acts as a scaffold, positioning these two functional groups in a specific spatial arrangement. This distinct architecture makes it a compelling candidate for constructing libraries of novel compounds with potential therapeutic applications, including the inhibition of protein-protein interactions and the modulation of ion channel activity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73278-98-5 | [1] |

| Molecular Formula | C₁₅H₂₄N₂O | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| Melting Point | 70-76 °C | |

| Appearance | Expected to be a solid at room temperature | Inferred |

A Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a convergent three-step process. This strategy is designed for versatility and scalability, employing two classic and reliable organic reactions: the Mannich reaction and the Williamson ether synthesis. The rationale for this pathway is to first construct the substituted phenolic core, followed by the introduction of the aminopropoxy side chain.

To circumvent potential side reactions associated with a free amino group on the phenol during the initial step, this proposed synthesis commences with 3-hydroxybenzonitrile. The nitrile group serves as a stable precursor to the primary amine, which can be revealed in the final step of the synthesis.

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Core Intermediate

Step 1: Mannich Reaction for the Synthesis of 3-Hydroxy-4-(piperidin-1-ylmethyl)benzonitrile

The initial step involves the aminomethylation of 3-hydroxybenzonitrile using piperidine and formaldehyde. This is a classic Mannich reaction, which is highly effective for introducing aminomethyl groups ortho to a hydroxyl group on a phenolic ring.[3][4] The hydroxyl group activates the aromatic ring for electrophilic substitution, directing the piperidin-1-ylmethyl group to the ortho position.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq) and ethanol as the solvent.

-

Reagent Addition: To this solution, add piperidine (1.1 eq) followed by an aqueous solution of formaldehyde (37%, 1.2 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude 3-hydroxy-4-(piperidin-1-ylmethyl)benzonitrile can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Elaboration of the Side Chain

Step 2: Williamson Ether Synthesis to Introduce the Propanamine Moiety

With the substituted phenol in hand, the next step is the attachment of the propan-1-amine side chain via a Williamson ether synthesis.[5][6][7] This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an N-protected 3-halopropanamine. Here, we propose the use of N-(3-bromopropyl)phthalimide, which provides a stable, protected primary amine that can be deprotected in the final step.

Protocol:

-

Formation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-hydroxy-4-(piperidin-1-ylmethyl)benzonitrile (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C. The mixture is then stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add N-(3-bromopropyl)phthalimide (1.1 eq) dissolved in the same anhydrous solvent.

-

Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 12-18 hours, with reaction progress monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, 3-(3-(piperidin-1-ylmethyl)phenoxy)propylphthalimide, is purified by column chromatography on silica gel.

Part 3: Final Deprotection and Reduction

Step 3: Unveiling the Final Product

The final stage of the synthesis involves two key transformations: the deprotection of the primary amine and the reduction of the nitrile group.

Protocol:

-

Gabriel Deprotection: The phthalimide protecting group is removed using hydrazine hydrate in a process known as the Gabriel synthesis deprotection. The intermediate from Step 2 is dissolved in ethanol, and hydrazine hydrate (2.0-3.0 eq) is added. The mixture is heated to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Nitrile Reduction: After cooling, the reaction mixture containing the crude amine can be directly subjected to nitrile reduction. In a separate flask under an inert atmosphere, a solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C. The ethanolic solution from the deprotection step is carefully added dropwise to the LiAlH₄ suspension. The reaction is then stirred at room temperature or gentle reflux until the reduction is complete (monitored by IR spectroscopy for the disappearance of the nitrile peak).

-

Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is concentrated. The residue is dissolved in a suitable organic solvent, dried, and concentrated to yield the crude final product.

-

Purification: The final compound, this compound, can be purified by column chromatography or by recrystallization from a suitable solvent system to afford a solid product.[1]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy ring, the methylene protons of the piperidine ring and the propanamine chain, and the benzylic protons of the piperidin-1-ylmethyl group. The primary amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for all 15 carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the piperidine and propanamine moieties, and the benzylic carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Functional Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic CH | 6.8 - 7.3 | 115 - 160 |

| O-CH₂ (propanamine) | ~4.0 | ~65 |

| N-CH₂ (benzylic) | ~3.5 | ~60 |

| N-CH₂ (piperidine) | 2.3 - 2.6 | ~54 |

| CH₂ (piperidine) | 1.4 - 1.7 | ~24, ~26 |

| CH₂ (propanamine) | ~1.9 | ~30 |

| N-CH₂ (propanamine) | ~2.8 | ~40 |

| NH₂ | Broad singlet, 1.5 - 3.0 | - |

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2800 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (aryl ether) | 1200 - 1250 |

| C-N stretch | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition. The fragmentation pattern can also provide structural information. The expected molecular ion peak [M+H]⁺ would be at m/z 249.1965.

Safety Considerations

Standard laboratory safety precautions should be followed throughout the synthesis and characterization of this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis, particularly sodium hydride, lithium aluminum hydride, and hydrazine, are hazardous and should be handled with extreme care according to their Safety Data Sheets (SDS).

Conclusion

This technical guide outlines a logical and robust synthetic route for the preparation of this compound, a valuable intermediate for pharmaceutical research. The proposed multi-step synthesis, leveraging the Mannich and Williamson ether reactions, offers a reliable method for obtaining this target molecule. The detailed characterization plan ensures the structural integrity and purity of the final product. By providing both the "how" and the "why" behind the experimental choices, this guide aims to empower researchers to confidently synthesize and utilize this important chemical entity in their drug discovery endeavors.

References

- Benchchem. (n.d.). Synthesis of Novel Derivatives from 3-Phenoxy-1-propanol: Application Notes and Protocols.

- National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. In PubMed Central.

- ResearchGate. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- ChemicalBook. (n.d.). Synthesis and Application of N-Boc-3-piperidone.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. In PubMed Central.

- ChemicalBook. (n.d.). N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- PubChem. (n.d.). 3-(3-Methylpiperidin-1-yl)propan-1-amine.

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Journal of American Science. (2020, May 5). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.

- MDPI. (n.d.). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile.

- precisionFDA. (n.d.). 3-(N-BOC-AMINO)PIPERIDINE.

- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.

- Biosynth. (n.d.). This compound | 73278-98-5 | YCA27898.

- Autech Industry Co., Ltd. (n.d.). High-Purity 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine: Your Key Pharmaceutical Intermediate Supplier.

- Google Patents. (n.d.). WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.

- PubMed. (1990). Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I.

- Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl-.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (2025, August 7). (PDF) Solvent-Free Three-Component Condensation Reaction of Aromatic Ketones with Aliphatic Amines and Formaldehyde.

- PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Chongqing YingSiKai Pharmaceutical Co., Ltd. (n.d.). N-Boc-3-piperidone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 73278-98-5 | YCA27898 [biosynth.com]

- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

Foreword: Understanding the Molecule's Potential

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is a compound of interest in modern drug discovery, presenting a unique structural motif that suggests potential interactions with various biological targets. Its architecture, featuring a piperidinylmethylphenoxy core linked to a propan-1-amine side chain, hints at a molecule with the capacity for both hydrophobic and hydrophilic interactions, a key characteristic for oral bioavailability and target engagement. Commercial suppliers describe this molecule as a research tool with inhibitory effects on protein-protein interactions and ion channels, underscoring its potential as a modulator of complex biological processes. Furthermore, related N-phenoxypropylacetamide derivatives have demonstrated antiulcer activities, pointing towards a potential therapeutic avenue for this class of compounds[1].

This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As a Senior Application Scientist, the following sections are structured not as a rigid data sheet, but as a narrative that explains the "why" behind each experimental consideration. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to unlock the full potential of this promising molecule.

I. Molecular Structure and Synthesis

The rational design and synthesis of this compound are foundational to its subsequent physicochemical and biological evaluation. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves a multi-step process, beginning with commercially available starting materials. A possible synthetic scheme is depicted below:

Caption: Proposed synthetic route for this compound.

This proposed synthesis leverages a Mannich-type reaction to install the piperidin-1-ylmethyl group, followed by a Williamson ether synthesis and subsequent amination to yield the final product. Each step utilizes common and well-documented transformations in organic synthesis.

II. Ionization Constant (pKa): The Key to Physiological Behavior

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, which possesses two basic nitrogen atoms (the piperidine and the primary amine), understanding its pKa values is paramount.

Theoretical Framework

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For a basic compound, the pKa refers to the equilibrium constant of its conjugate acid. The two amine groups in our target molecule will have distinct pKa values, influencing the molecule's overall charge and interaction with biological membranes and targets at different physiological pHs.

Experimental Determination of pKa

Potentiometric titration is a robust and widely used method for pKa determination[2][3][4]. The following protocol outlines the steps for this procedure.

Protocol: pKa Determination by Potentiometric Titration

-

Preparation of the Analyte Solution:

-

Accurately weigh and dissolve a sample of this compound in deionized water to a concentration of approximately 1 mM.

-

To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M[2].

-

-

Instrument Calibration:

-

Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements[2].

-

-

Titration Procedure:

-

Acidify the analyte solution to approximately pH 2 with 0.1 M HCl.

-

Begin the titration by adding small, precise aliquots of a standardized 0.1 M NaOH solution.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

Caption: Workflow for a forced degradation study.

VI. Summary of Physicochemical Properties and Their Implications

The following table summarizes the key physicochemical properties discussed and their significance in the context of drug development.

| Property | Importance | Recommended Experimental Method |

| pKa | Determines ionization state, influencing solubility, permeability, and target binding. | Potentiometric Titration |

| LogP | Predicts membrane permeability and potential for non-specific binding. | Shake-Flask Method |

| Aqueous Solubility | Crucial for dissolution and absorption after oral administration. | pH-Dependent Equilibrium Solubility |

| Chemical Stability | Informs formulation development, storage conditions, and shelf-life. | Forced Degradation Studies |

Conclusion

A thorough understanding of the physicochemical properties of this compound is essential for its successful development as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for characterizing this promising molecule. By systematically evaluating its pKa, LogP, solubility, and stability, researchers can gain critical insights to guide formulation design, predict in vivo behavior, and ultimately, unlock its full therapeutic potential.

References

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). Available at: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). (2025). Available at: [Link]

-

Ich guidelines for stability studies 1 | PPTX - Slideshare. (2012). Available at: [Link]

-

Annex 10 - ICH. World Health Organization. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH. Available at: [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (2013). Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]

-

Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. Available at: [Link]

-

How to calculate pKa - BYJU'S. Available at: [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995). Available at: [Link]

-

FDA Guideline on Dissolution Testing - ECA Academy. (2016). Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Available at: [Link]

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. Available at: [Link]

-

3-(3-Methylpiperidin-1-yl)propan-1-amine - PubChem. Available at: [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. Available at: [Link]

-

Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit - FDA. (2018). Available at: [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD. Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Available at: [Link]

-

Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I - PubMed. Available at: [Link]

Sources

- 1. Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. byjus.com [byjus.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the potential mechanism of action of the novel chemical entity, 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine. By dissecting its structural components—a phenoxypropanamine core and a piperidine moiety—we can infer several plausible biological targets. This document provides a structured, multi-pronged experimental workflow designed to systematically investigate these hypotheses, ranging from initial broad-based screening to specific target validation and downstream signaling pathway analysis. The methodologies described herein are intended to serve as a robust framework for researchers seeking to characterize this and structurally related compounds, ultimately accelerating the drug discovery and development process.

Introduction: Structural Rationale and Mechanistic Hypotheses

The compound this compound is a unique small molecule integrating two key pharmacophores: a phenoxypropanamine backbone and a terminal piperidine ring. This structural arrangement is reminiscent of several classes of pharmacologically active agents, providing a logical starting point for our investigation.

-

The Phenoxypropanamine Scaffold: This core structure is notably present in a variety of central nervous system (CNS) active drugs. For instance, fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI), and atomoxetine, a norepinephrine reuptake inhibitor (NRI), both feature a phenoxypropylamine-like motif.[1][2][3][4][5] This suggests a high probability of interaction with monoamine transporters.

-

The Piperidine Moiety: The piperidine ring is a ubiquitous structural feature in a vast array of pharmaceuticals and natural alkaloids, contributing to a wide spectrum of biological activities.[6][7][8] These include, but are not limited to, analgesia (e.g., fentanyl and other opioids), antipsychotic effects (e.g., haloperidol), and antihistaminic properties.[9][10][11][12]

Based on this structural deconstruction, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Monoamine Reuptake Inhibition: The compound may act as an inhibitor of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.

-

Hypothesis 2: Histamine Receptor Modulation: The molecule could exhibit affinity for histamine receptors, particularly the H3 receptor, given that structurally similar compounds have shown such activity.[12]

-

Hypothesis 3: Opioid Receptor Interaction: The piperidine ring is a common feature in many synthetic opioids, suggesting a potential interaction with mu (µ), delta (δ), or kappa (κ) opioid receptors.[9][10][11]

-

Hypothesis 4: Anti-inflammatory or Analgesic Activity: Piperidine derivatives have been reported to possess analgesic and anti-inflammatory properties, potentially through modulation of prostaglandin synthesis or other inflammatory pathways.[9]

-

Hypothesis 5: Antiulcer Activity: Certain N-phenoxypropylacetamide derivatives have demonstrated gastric acid antisecretory and cytoprotective properties.[13][14]

This guide will now detail a systematic experimental approach to test these hypotheses.

Experimental Validation Workflow: A Phased Approach

A logical, phased experimental workflow is critical to efficiently and accurately determine the compound's mechanism of action. We will progress from broad, high-throughput screening to more focused, target-specific assays.

Caption: A multi-phased experimental workflow for mechanism of action elucidation.

Phase 1: Broad-Based Phenotypic Screening

The initial phase aims to assess the general biological activity of the compound and identify potential areas of interest while ruling out non-specific cytotoxicity.

2.1.1. Compound Synthesis and Purity Analysis

-

Objective: To ensure a highly pure and well-characterized source of this compound for all subsequent assays.

-

Protocol:

-

Synthesize the compound according to established synthetic routes.[13]

-

Purify the final product using column chromatography or recrystallization.

-

Confirm the structure and purity (>98%) using a combination of ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

2.1.2. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration range at which the compound exhibits biological activity without causing significant cell death.

-

Protocol (MTT Assay):

-

Seed various cell lines (e.g., HEK293, SH-SY5Y, HeLa) in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 1 nM to 100 µM) for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

-

2.1.3. Broad Receptor Profiling

-

Objective: To screen the compound against a wide panel of receptors, ion channels, and transporters to identify potential primary targets and off-target effects.

-

Protocol:

-

Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) for radioligand binding assays against a panel of 40-100 common pharmacological targets.

-

Analyze the data for significant inhibition (>50% at a given concentration, typically 10 µM) at any of the targets.

-

Phase 2: Hypothesis-Driven Target Validation

Based on the results from Phase 1 and our initial hypotheses, we will now perform more specific assays to validate potential targets.

2.2.1. Monoamine Transporter Uptake Assays

-

Objective: To quantify the inhibitory effect of the compound on serotonin, norepinephrine, and dopamine transporters.

-

Protocol (Radiolabeled Neurotransmitter Uptake):

-

Use cells stably expressing human SERT, NET, or DAT (e.g., HEK293-hSERT).

-

Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., fluoxetine for SERT) for 15-30 minutes.

-

Add a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT) and incubate for a short period (e.g., 10 minutes).

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Calculate the IC₅₀ for the inhibition of each transporter.

-

| Target | Test Compound IC₅₀ (nM) | Reference Compound IC₅₀ (nM) | Reference Compound |

| SERT | Hypothetical Data | 1.5 | Fluoxetine |

| NET | Hypothetical Data | 5.2 | Atomoxetine |

| DAT | Hypothetical Data | 25.7 | GBR-12909 |

Table 1: Hypothetical data from monoamine transporter uptake assays.

2.2.2. Histamine and Opioid Receptor Binding Assays

-

Objective: To determine the affinity of the compound for various subtypes of histamine and opioid receptors.

-

Protocol (Radioligand Competition Binding):

-

Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO-hH3R, HEK-hMOR).

-

Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]Nα-methylhistamine for H3R, [³H]DAMGO for MOR) and a range of concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki (inhibition constant) for each receptor subtype.

-

Phase 3: Downstream Signaling and Functional Assays

Once a primary target is identified and validated, the next step is to investigate the functional consequences of compound binding.

2.3.1. cAMP Accumulation Assays

-

Objective: To determine if the compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (e.g., opioid and histamine receptors).

-

Protocol (HTRF or LANCE Assay):

-

Use cells expressing the target receptor.

-

To test for antagonism, pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., histamine for H3R). To test for agonism, incubate with the test compound alone.

-

Lyse the cells and measure the level of cyclic AMP (cAMP) using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Caption: A simplified diagram of a Gi/o-coupled GPCR signaling pathway.

2.3.2. In Vivo Behavioral Models

-

Objective: To assess the physiological effects of the compound in a whole-animal model, which can provide insights into its therapeutic potential.

-

Protocol (Mouse Hot Plate Test for Analgesia):

-

Administer the test compound or a control (vehicle or morphine) to mice via an appropriate route (e.g., intraperitoneal injection).

-

At various time points after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Record the latency to a nociceptive response (e.g., paw licking or jumping).

-

An increase in response latency indicates an analgesic effect.

-

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for characterizing the mechanism of action of this compound. By progressing from broad screening to specific target validation and functional assays, researchers can efficiently identify the primary biological target(s) of this novel compound. The resulting data will be crucial for guiding further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and toxicology assessments. The structural motifs present in this molecule suggest a high likelihood of activity within the CNS, and the proposed workflow is designed to rigorously test these possibilities.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][6][7][8][10]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Medical Principles and Practice, 21(5), 459-464. [Link][9]

-

Zhang, L., et al. (1990). Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. Chemical & Pharmaceutical Bulletin, 38(11), 3035-3041. [Link][14]

-

Wang, X., et al. (2007). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Letters in Drug Design & Discovery, 4(1), 25-28. [Link][13]

-

Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(13), 2543-2553. [Link][11]

-

Kononowicz, K., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(10), 2734-2745. [Link][12]

-

PubChem. (n.d.). Fluoxetine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][1]

-

PubChem. (n.d.). Fluoxetine. National Center for Biotechnology Information. Retrieved from [Link][2]

-

PubChem. (n.d.). (S)-Fluoxetine. National Center for Biotechnology Information. Retrieved from [Link][4]

Sources

- 1. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 4. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling and docking studies of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

An In-Depth Technical Guide: In Silico Modeling and Molecular Docking Studies of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine as a Putative Monoamine Oxidase A Inhibitor

Abstract

This technical guide provides a comprehensive, field-proven workflow for the in silico analysis of this compound, a novel small molecule with therapeutic potential. Recognizing that the structural motifs of this compound—specifically the piperidine and propanamine moieties—are common in known neuromodulatory agents, we hypothesize its interaction with Monoamine Oxidase A (MAO-A), a critical enzyme in neurotransmitter metabolism.[1][2] This document serves as a guide for researchers, scientists, and drug development professionals, detailing the rationale and execution of a complete molecular docking study, from target identification and preparation to the nuanced interpretation of binding interactions. Our methodology is designed as a self-validating system, emphasizing scientific integrity and reproducibility to generate a robust, data-driven hypothesis of the molecule's mechanism of action.

Strategic Framework: Target Identification and Rationale

The initiation of any in silico drug discovery campaign rests upon the logical selection of a biological target. The chemical architecture of this compound provides distinct clues. Piperidine and its derivatives are well-documented scaffolds in compounds targeting the central nervous system.[3][4][5] Furthermore, the propanamine chain is a feature present in several known inhibitors of monoamine oxidases.[6][7]

Monoamine oxidases (MAO) are flavoenzymes crucial for the oxidative deamination of neurotransmitters.[1][8] The two subtypes, MAO-A and MAO-B, are distinguished by their substrate and inhibitor specificities.[9] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key therapeutic target for depressive and anxiety disorders.[1][2][9] Given this body of evidence, Human Monoamine Oxidase A (MAO-A) is selected as the primary biological target for this investigation.

For our study, we will utilize the high-resolution (2.2 Å) crystal structure of human MAO-A co-crystallized with the inhibitor harmine, available from the Protein Data Bank (PDB ID: 2Z5X ).[9][10][11] This structure provides an excellent template, as the bound inhibitor clearly defines the active site cavity, guiding our docking simulations.

The In Silico Workflow: A Methodological Blueprint

Our computational pipeline is a multi-stage process designed to predict the binding affinity and interaction patterns of our ligand with the MAO-A active site. Each step is critical for the integrity of the final results.

Caption: High-level overview of the in silico docking workflow.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of a molecule is typically two-dimensional. To be used in docking, it must be converted into a realistic, low-energy three-dimensional conformation.

-

2D to 3D Conversion: The 2D chemical structure of this compound is drawn using chemical drawing software (e.g., ChemDraw or MarvinSketch). This structure is then converted to a 3D format (e.g., SDF or MOL2).

-

Energy Minimization: The 3D structure undergoes energy minimization to find a stable, low-energy conformation. This is a crucial step to remove any steric strain from the initial 3D conversion. A robust force field like the Merck Molecular Force Field (MMFF94) is employed for this task.[12]

-

File Format Conversion: The energy-minimized ligand structure is saved. For use with AutoDock Vina, it must be converted to the PDBQT file format, which includes partial charges and defines rotatable bonds.[13][14] This is typically accomplished using AutoDock Tools.

Receptor Preparation: Priming the Biological Target

The raw crystal structure from the PDB is not immediately ready for docking. It must be meticulously prepared to create a computationally tractable model.

-

Structure Acquisition: Download the PDB file for 2Z5X from the RCSB Protein Data Bank.[11]

-

Cleaning the Structure: The PDB file contains non-essential components that must be removed. This includes:

-

Water Molecules: Unless a water molecule is known to be critical for binding (a "structural water"), all water molecules are typically removed.

-

Co-crystallized Ligands and Ions: The native inhibitor (harmine) and any other non-protein molecules are removed. The native ligand's position is noted, as it defines the target binding pocket.

-

-

Protonation and Charge Assignment: Hydrogen atoms are not resolved in most X-ray crystal structures and must be added. We add polar hydrogens, which are relevant for hydrogen bonding. Kollman partial charges are then assigned to the protein atoms.[13][15]

-

Defining the Search Space (Grid Box): A 3D grid, or "grid box," is defined around the active site. This box defines the search space within which the docking algorithm will attempt to place the ligand. The box should be centered on the position of the co-crystallized harmine ligand and large enough to accommodate the ligand of interest, allowing it to rotate and translate freely.[15][16]

Molecular Docking with AutoDock Vina

With the ligand and receptor prepared, the molecular docking simulation can be performed. We utilize AutoDock Vina, a widely used open-source docking program known for its accuracy and speed.[13][17]

Vina employs a sophisticated scoring function to estimate the binding affinity (in kcal/mol) between the ligand and the receptor for a given pose.[18] The algorithm explores various conformations of the ligand within the defined grid box, and the results are ranked based on this score. An important parameter is exhaustiveness, which controls the extent of the conformational search. A higher value increases the probability of finding the optimal binding pose but requires more computational time.[16]

Post-Docking Analysis: Translating Data into Insight

-

Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, expressed in kcal/mol. A more negative value signifies a more favorable, stronger predicted binding interaction.[19][20][21] Scores below -10 kcal/mol often suggest strong interactions.[19]

-

Pose Visualization and Interaction Analysis: The top-ranked poses must be visually inspected using molecular visualization software like PyMOL or Discovery Studio.[19][22] This is the most critical part of the analysis, where we identify the specific non-covalent interactions stabilizing the complex. We look for:

-

Hydrogen Bonds: These are key directional interactions between hydrogen bond donors and acceptors and are critical for binding specificity.[20][23]

-

Hydrophobic Interactions: These interactions between nonpolar groups are a major driving force for ligand binding and contribute significantly to the overall stability of the complex.[24][25][26]

-

Other Interactions: This includes π-π stacking, cation-π, and salt bridges, which can also play important roles.

-

Scientific Integrity: A Self-Validating Protocol

To ensure the trustworthiness of our docking protocol, a validation step is essential. The most common and reliable method is to re-dock the co-crystallized ligand (in this case, harmine) back into the active site of the receptor.[27][28]

The success of this validation is quantified by calculating the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation , indicating that the docking parameters and scoring function are capable of accurately reproducing the experimentally determined binding mode.[20][27] This provides confidence that the predictions for our novel ligand are reliable.

Hypothetical Results and Interpretation

For the purpose of this guide, we present a set of plausible, hypothetical results for the docking of this compound into the MAO-A active site (PDB: 2Z5X).

Quantitative Data Summary

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |

| Validation: Harmine (Re-docked) | -9.5 | Tyr407, Tyr444, Gln215 | Phe208, Phe352, Ile335, Tyr407 |

| Test: 3-(3-(...))propan-1-amine | -8.8 | Tyr407, Asn181 | Phe208, Ile335, Val210, Tyr444 |

| Reference: Moclobemide | -7.7 | Gln215 | Phe352, Tyr407, Tyr444 |

Note: Moclobemide is a known MAO-A inhibitor included for comparison. Its binding energy is cited from computational studies.

Analysis of Interactions

The hypothetical binding affinity of our test compound (-8.8 kcal/mol) is significantly stronger than the reference inhibitor Moclobemide (-7.7 kcal/mol) and approaches that of the potent inhibitor harmine (-9.5 kcal/mol). This suggests that this compound is a promising candidate for MAO-A inhibition.

Visual inspection reveals a binding mode where the protonated amine of the propan-1-amine tail forms a crucial hydrogen bond with the side chain of Tyr407 , a key residue in the "aromatic cage" of the active site.[8] The piperidine ring and the phenoxy group are predicted to be nestled in a hydrophobic pocket defined by residues such as Phe208, Ile335, and Tyr444 .[9] The flexibility of the propanamine linker allows the molecule to adopt an optimal conformation to engage with these residues.

Caption: Predicted interactions of the ligand within the MAO-A active site.

Detailed Experimental Protocols

Protocol 1: Receptor and Ligand Preparation using AutoDock Tools

-

Launch AutoDock Tools (ADT): Start the ADT graphical interface.

-

Load Receptor: Go to File > Read Molecule and open the cleaned PDB file of MAO-A (2Z5X).

-

Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar only and click OK.

-

Assign Charges: Go to Edit > Charges > Add Kollman Charges.

-

Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the MAO-A molecule and save it as receptor.pdbqt.

-

Load Ligand: Go to Ligand > Input > Open and select the energy-minimized 3D structure of the ligand.

-

Save Ligand as PDBQT: Navigate to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Protocol 2: Running AutoDock Vina Simulation

-

Create Configuration File: Create a text file named conf.txt. This file specifies the input files and search space parameters.

(Note: Center and size values are illustrative and should be determined from the receptor preparation step in ADT).

-

Run Vina from Command Line: Open a terminal or command prompt in the directory containing your files and execute the following command:

-

Review Output: Vina will generate ligand_out.pdbqt containing the docked poses and log.txt with the binding affinity scores for each pose.

Conclusion and Future Directions

This in-depth guide outlines a robust and scientifically sound workflow for the computational investigation of this compound. Our hypothetical docking study strongly suggests that this compound is a viable candidate for a potent MAO-A inhibitor, exhibiting favorable binding affinity and forming key interactions within the enzyme's active site. The presented methodology, grounded in a self-validating protocol, provides a high degree of confidence in these preliminary findings.

While in silico modeling is a powerful hypothesis-generating tool, it is not a substitute for experimental validation. The compelling results from this computational analysis strongly warrant further investigation through in vitro enzyme inhibition assays and subsequent in vivo studies to confirm the biological activity and therapeutic potential of this promising molecule.

References

-

Computational studies on the structural variations of MAO-A and MAO-B inhibitors - An in silico docking approach. (n.d.). World Journal of Advanced Research and Reviews. [Link]

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023, August 12). YouTube. [Link]

-

Shih, J. C., Chen, K., & Ridd, M. J. (2004). Structure and mechanism of monoamine oxidase. PubMed. [Link]

-

El Mouns, B. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link]

-

Active site configuration of human (A) MAO-A (PDB structure 2Z5X) with... ResearchGate. [Link]

-

Miller, J. R., & Edmondson, D. E. (2012). Structures and Mechanism of the Monoamine Oxidase Family. PMC. [Link]

-

Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739–5744. [Link]

-

Son, S.Y., Ma, J., Yoshimura, M., Tsukihara, T. (2008). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB PDB. [Link]

-

Antony, S. A., & Al-Salami, H. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 11(S1), P4. [Link]

-

Monoamine oxidase A. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Singh, V. K. (2022). How to validate the molecular docking results? ResearchGate. [Link]

-

Pavithra, K. S. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

-

Liu, H., Wu, Y., & Li, W. (2021). Force fields for small molecules. PMC. [Link]

-

Yurttaş, L., Özkay, Y., Kaplancıklı, Z. A., & Tunçbilek, M. (2016). Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain. PubMed. [Link]

-

Sakkiah, S., & Lee, K. W. (2011). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. [Link]

-

Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. PNAS. [Link]

-

Karmakar, R. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

-

Monoamine oxidase A. (n.d.). Grokipedia. [Link]

-

How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]

-

De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences of the United States of America, 102(36), 12684–12689. [Link]

-

Park, H., et al. (2021). Force field optimization guided by small molecule crystal lattice data enables consistent sub-Angstrom protein-ligand docking. PubMed Central. [Link]

-

HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2024, March 28). YouTube. [Link]

-

Kumar, A., Singh, B. K., & Singh, P. P. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PMC. [Link]

-

Protocol for Docking with AutoDock. (n.d.). Manthan D. H.[Link]

-

how important are hydrophobic interactions and salt bridges in docking? (2022). Reddit. [Link]

-

Wang, H., et al. (2020). Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor. PubMed. [Link]

-

De Colibus, L., et al. (2005). 2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. RCSB PDB. [Link]

-

Pham, T., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

-

Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Lab. [Link]

-

Chen, D., & Ouyang, Z. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. PMC. [Link]

-

Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (n.d.). Frontiers. [Link]

-

Oster, L. (2009). Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. [Link]

-

AutoDock Vina Tutorial. (2019, January 30). YouTube. [Link]

-

Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. (2023). ACS Omega. [Link]

-

Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Force Fields. (n.d.). ScotCHEM protein-ligand docking course documentation. [Link]

-

Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

-

Hydrophobic interaction: Significance and symbolism. (n.d.). Sci-Method. [Link]

-

Abdullah, R. (2020). How significant are hydrophobic interactions in protein-ligand complexes? ResearchGate. [Link]

-

View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (n.d.). Journal of Clinical Medicine of Kazakhstan. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2024, August 6). YouTube. [Link]

-

Carradori, S., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central. [Link]

-

Molecular Docking Study of Catecholamines and [4-(Propan-2-yl) Phenyl]Carbamic acid with Tyrosine Hydroxylase. (n.d.). PMC. [Link]

-

Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. (2024). ResearchGate. [Link]

Sources

- 1. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 13. kapsid.com [kapsid.com]

- 14. youtube.com [youtube.com]

- 15. static.igem.wiki [static.igem.wiki]

- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 17. youtube.com [youtube.com]

- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Regulation of protein-ligand binding affinity by hydrogen bond pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hydrophobic interaction: Significance and symbolism [wisdomlib.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of contemporary medicinal chemistry.[1][2] Its remarkable prevalence in a multitude of FDA-approved drugs and biologically active natural products has cemented its status as a "privileged scaffold" in the intricate process of drug design.[1][3][4] This guide offers a comprehensive exploration of piperidine derivatives, delving into their synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern their efficacy. We will navigate through the quantitative data that informs drug design, present detailed experimental protocols, and visualize the complex biological pathways these compounds modulate.

The versatility of the piperidine moiety stems from its conformational flexibility and its capacity to engage in a variety of intermolecular interactions.[5][6] These characteristics enable the fine-tuning of crucial physicochemical properties, including lipophilicity and metabolic stability, rendering it an exemplary building block for the development of novel therapeutic agents.[2][4]

Strategic Synthesis of Piperidine Derivatives: From Classical Cyclizations to Modern Catalysis

The construction and subsequent functionalization of the piperidine core are pivotal in the generation of new chemical entities.[2] Medicinal chemists have a diverse arsenal of synthetic strategies at their disposal, ranging from established cyclization reactions to cutting-edge catalytic methods.

A cornerstone of piperidine synthesis involves intramolecular and intermolecular cyclization reactions.[2] These include methodologies such as the aza-Diels-Alder reaction, reductive amination of dicarbonyl compounds, and the intramolecular cyclization of amino-alkenes or -alkynes.[2][7] Furthermore, multicomponent reactions (MCRs) provide an efficient avenue to generate molecular diversity by combining three or more reactants in a single step.[2][8]

The chemoselective hydrogenation of pyridine derivatives is another widely employed and efficient method for accessing the piperidine scaffold.[7] This approach has been instrumental in the synthesis of notable drugs, including the Alzheimer's disease therapeutic, Donepezil.[7][9]

Featured Synthetic Protocol: One-Pot Synthesis of Functionalized Piperid-4-ones

This protocol outlines a robust one-pot, four-component condensation reaction for the synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones, allowing for the generation of significant molecular complexity in a single synthetic operation.[8]

Experimental Protocol:

-

To a solution of a tosyl imine (1.0 equivalent) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.

-

Introduce diketene (1.2 equivalents) to the reaction mixture.

-

Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).

-

Upon consumption of the starting materials, add an aldehyde (1.0 equivalent) to the flask.

-

After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired piperid-4-one.[8]

Diagram of a General Synthetic Workflow for Piperidine Derivatives:

Caption: A generalized workflow for the synthesis of piperidine derivatives.

Therapeutic Applications: A Scaffold for Diverse Pharmacological Activity

Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their utilization in over twenty classes of pharmaceuticals.[7][10] Their therapeutic applications span a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[4][11]

Piperidine Derivatives in Oncology: A Multi-pronged Attack on Cancer

In the realm of oncology, piperidine-containing compounds have emerged as promising therapeutic agents.[12] They exert their anticancer effects through various mechanisms, including the inhibition of key enzymes, disruption of signaling pathways, and induction of apoptosis.[1][12][13] A number of piperidine-containing small molecules have been approved by the USFDA for cancer treatment, and many more are in the early stages of discovery.[14]

The anticancer activity of piperidine derivatives is often attributed to their ability to interfere with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[12] For instance, certain derivatives act as inhibitors of protein kinases such as Akt1, which is a key component of the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[1][15] Others have been shown to interact with DNA, potentially through intercalation, thereby disrupting DNA replication and transcription and leading to cell death.[9][12]

Comparative Anticancer Activity of Selected Piperidine Derivatives:

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [12] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [12] | |

| Compound 17a | PC3 | Prostate | 0.81 | [12] |

| MGC803 | Gastric | 1.09 | [12] | |

| MCF-7 | Breast | 1.30 | [12] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [9][12] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [9][12] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [9][12] |

Signaling Pathway Modulated by an Anticancer Piperidine Derivative:

Caption: Inhibition of the Akt1 signaling pathway by a piperidine derivative.

Protocol for Evaluating In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Piperidine Derivatives in CNS Drug Discovery

The piperidine scaffold is a common feature in drugs targeting the central nervous system.[5] Its ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain makes it a valuable component in the design of antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[5][7][11] For example, the piperidine derivative Donepezil is a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[9]

Computational Approaches in the Study of Piperidine Derivatives

Theoretical and computational chemistry are indispensable tools for understanding the structure-activity relationships (SAR) of piperidine-based compounds and for guiding the design of novel therapeutics with improved potency and selectivity.[6]

The in silico evaluation of these compounds typically involves a multi-step workflow that includes conformational analysis, molecular docking, and molecular dynamics simulations.[6]

-

Conformational Analysis: The biological activity of a piperidine derivative is highly dependent on the conformation of the piperidine ring, which is most stable in a chair conformation. Quantum chemical calculations are used to determine the relative energies of different conformers and to understand how substituents influence their stability.[6]

-

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the key interactions that govern binding affinity.[6]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the identification of key intermolecular interactions.

Computational Workflow for Studying Piperidine Derivatives:

Caption: A typical computational workflow for the in silico evaluation of piperidine derivatives.

Conclusion: The Enduring Legacy and Future Potential of the Piperidine Scaffold

The piperidine nucleus remains a pivotal cornerstone in the field of drug discovery, with its presence in a vast array of therapeutic agents testament to its versatility and favorable pharmacological properties.[5][11] The continued development of innovative synthetic methodologies provides access to an ever-expanding chemical space of piperidine derivatives, enabling the exploration of new structure-activity relationships and the identification of novel drug candidates. As our understanding of the molecular basis of disease deepens, the strategic incorporation of the piperidine scaffold, guided by both empirical screening and computational design, will undoubtedly continue to yield new and improved therapies for a wide range of human ailments.

References

- One-Pot Synthesis of Functionalized Piperidines: Applic

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- (PDF)

- The Role of Piperidine Deriv

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.

- Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide - Benchchem.

- A Comparative Analysis of Piperidine Derivatives in Anticancer Research - Benchchem.

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed.

- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central.

- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery - Benchchem.

- The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis - Benchchem.

- Pharmacological Applications of Piperidine Deriv

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

- [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Full article: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - Taylor & Francis Online.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. tandfonline.com [tandfonline.com]

A Deep Dive into the Spectroscopic Signature of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, a molecule of interest in drug discovery and development. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive analysis of its spectroscopic signature. By dissecting the molecule into its constituent functional groups—a substituted phenoxy ring, a propanamine chain, and a piperidine moiety—we can confidently anticipate its spectral behavior. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this and structurally related compounds.

Introduction: Unveiling the Molecular Architecture

This compound is a tertiary amine featuring a complex molecular architecture. Understanding its structure is paramount to interpreting its spectroscopic data. The molecule can be deconstructed into three key components:

-

A meta-substituted phenoxy group: This aromatic core dictates the chemical shifts observed in the aromatic region of the NMR spectra and contributes characteristic bands in the IR spectrum.

-

A propan-1-amine side chain: This aliphatic chain with a terminal primary amine will exhibit distinct signals in the aliphatic region of the NMR spectra and characteristic N-H vibrations in the IR spectrum.

-

A piperidin-1-ylmethyl group: This bulky substituent on the aromatic ring introduces a new set of aliphatic protons and carbons with predictable NMR signals and contributes to the overall fragmentation pattern in mass spectrometry.

The interplay of these structural features gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex, with signals spanning both the aromatic and aliphatic regions. The predicted chemical shifts (in ppm, relative to TMS) are detailed in Table 1.

Methodology for ¹H NMR Data Acquisition (General Protocol):

A standard protocol for acquiring a ¹H NMR spectrum for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).